molecular formula C9H10ClN3O2 B7926204 2-Chloro-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

2-Chloro-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

Cat. No.: B7926204
M. Wt: 227.65 g/mol
InChI Key: KLXOMNFNWDDAMF-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a methyl group, and a pyrazinyl moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrazine, N-methylacetamide, and ethyl chloroacetate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with appropriate solvents (e.g., dichloromethane, ethanol) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups (e.g., hydroxyl, amino) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, and in material science for the creation of novel materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methylacetamide: A simpler analogue with similar structural features.

    N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide: Lacks the chloro group but retains the pyrazinyl moiety.

    2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide: Similar structure but without the N-methyl group.

Uniqueness

2-Chloro-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is unique due to the presence of both the chloro and N-methyl groups, which may confer distinct chemical and biological properties compared to its analogues.

Biological Activity

2-Chloro-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide, a compound with the molecular formula C9H12ClN3O, has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.

The synthesis of this compound typically involves the reaction of chlorinated pyrazine derivatives with amines in a controlled environment. The synthetic route may include:

  • Reagents :
    • 2-chloropyrazine
    • N-methylamine
    • Acetic anhydride or acetic acid as solvents
  • Conditions :
    • Temperature: 60-80°C
    • Solvent: Ethanol or methanol

This compound features a chloro group, a methyl group, and a pyrazine ring, which contribute to its unique reactivity and biological potential.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer activity against several cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Inhibition of cell proliferation
HepG215.75Cell cycle arrest at G1 phase

The mechanism appears to involve modulation of apoptotic pathways and disruption of cell cycle progression, making it a promising candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects in cellular processes.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Activity : A recent investigation showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
  • Cancer Research : In a study involving multiple cancer cell lines, the compound displayed significant cytotoxicity, particularly against MCF7 cells, with mechanisms involving apoptosis induction being elucidated through flow cytometry analysis .
  • Computational Studies : Molecular docking studies have predicted favorable binding interactions between the compound and target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-13(9(15)4-10)6-8(14)7-5-11-2-3-12-7/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXOMNFNWDDAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=NC=CN=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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